molecular formula C26H17Br2N3OS B377454 N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide

Cat. No.: B377454
M. Wt: 579.3g/mol
InChI Key: KPBPISKAYNMTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of bromophenyl, cyano, phenyl, and pyridinyl groups

Properties

Molecular Formula

C26H17Br2N3OS

Molecular Weight

579.3g/mol

IUPAC Name

N-(4-bromophenyl)-2-[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H17Br2N3OS/c27-19-9-11-21(12-10-19)30-25(32)16-33-26-23(15-29)22(17-5-2-1-3-6-17)14-24(31-26)18-7-4-8-20(28)13-18/h1-14H,16H2,(H,30,32)

InChI Key

KPBPISKAYNMTFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include bromobenzene derivatives, cyano compounds, and pyridine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.

    Substitution: Halogens, nucleophiles; conditionspolar solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce bromophenyl amines.

Scientific Research Applications

N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
  • N-(4-bromophenyl)-3-phenylacrylamide
  • N-(4-bromophenyl)-3,4-dimethoxybenzamide

Uniqueness

N-(4-bromophenyl)-2-{[6-(3-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

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